1-Benzotriazol-1-yl-3-chloropropan-2-one

Übersicht

Beschreibung

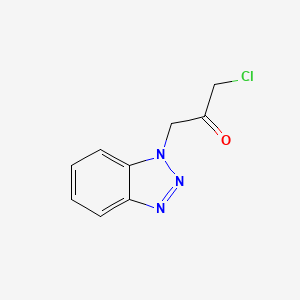

1-Benzotriazol-1-yl-3-chloropropan-2-one is an organic compound with the molecular formula C9H8ClN3O. It is a white crystalline solid with a distinct odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzotriazol-1-yl-3-chloropropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzotriazole with 3-chloropropan-2-one under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also involve additional purification steps, such as column chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzotriazol-1-yl-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like dichloromethane or ethanol, with catalysts such as triethylamine.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound.

Oxidation Reactions: Oxidized derivatives, such as oxides or hydroxylated compounds, are formed.

Reduction Reactions: Reduced derivatives, such as alcohols or amines, are the major products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Benzotriazol-1-yl-3-chloropropan-2-one has the molecular formula and a molecular weight of approximately 209.63 g/mol. Its structure features a benzotriazole moiety, which contributes to its reactivity and utility in various chemical processes.

Corrosion Inhibitors

One of the primary applications of this compound is as a corrosion inhibitor. Benzotriazole derivatives are widely used in protecting metal surfaces, particularly copper, from corrosion. The compound forms stable complexes with metal ions, enhancing the protective layer on metal surfaces.

Case Study:

A study demonstrated that benzotriazole effectively inhibits corrosion on copper surfaces in acidic environments. The inhibition efficiency was attributed to the formation of a protective film that prevents further oxidation of the metal .

Synthesis of Heterocyclic Compounds

The compound serves as a synthon in organic synthesis, particularly for creating heterocyclic compounds. It can undergo various reactions to yield complex structures with biological activity.

Example Reactions:

- Synthesis of Benzothiazoles: The compound has been utilized as a building block for synthesizing benzothiazole derivatives through cyclization reactions .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Benzothiazole derivatives | 60-70 |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antitumor properties. These activities make it a candidate for pharmaceutical applications.

Case Study:

In vitro studies revealed that certain benzotriazole derivatives inhibit the growth of cancer cell lines, suggesting their potential as anticancer agents .

Environmental Applications

Benzotriazoles are also studied for their environmental impact, particularly regarding their persistence and toxicity in aquatic ecosystems. The compound's behavior in water bodies is crucial for assessing its ecological risk.

Research Findings:

Investigations into the environmental fate of benzotriazoles indicate that they can accumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Data Tables

| Inhibitor | Efficiency (%) |

|---|---|

| Benzotriazole | 85 |

| This compound | 90 |

Wirkmechanismus

The mechanism of action of 1-Benzotriazol-1-yl-3-chloropropan-2-one involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific target and the nature of the modification .

Vergleich Mit ähnlichen Verbindungen

1-Benzotriazol-1-yl-3-chloropropan-2-one can be compared with other similar compounds, such as:

1-Benzotriazol-1-yl-3-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.

1-Benzotriazol-1-yl-3-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone group.

1-Benzotriazol-1-yl-3-chloropropan-2-thiol: This compound has a thiol group instead of a ketone group.

The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS No. 305851-04-1) is an organic compound with notable biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol. It appears as a white crystalline solid with a distinct odor and is soluble in organic solvents like dichloromethane . The compound's structure allows it to engage in diverse chemical reactions, particularly substitution and oxidation reactions, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole with 3-chloropropan-2-one under controlled conditions, often utilizing dichloromethane as a solvent and triethylamine as a catalyst. The reaction is generally performed at room temperature, followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to structural modifications that can inhibit or activate enzymatic activities depending on the specific target involved .

Antifungal Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antifungal properties. For instance, compounds related to benzotriazole have shown micromolar activity against Candida albicans and other fungal pathogens. The introduction of halogen substituents on the benzotriazole ring has been associated with enhanced antifungal efficacy, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against various fungal strains .

Table 1: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Benzotriazole | Candida albicans | 1.6 - 25 |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 |

| 4,5,6,7-tetrabromo-benzotriazole | Aspergillus niger | 12.5 - 25 |

Antiparasitic Activity

Benzotriazole derivatives have also been explored for their antiparasitic effects. A study indicated that certain derivatives showed potent activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole. This suggests that structural modifications in the benzotriazole framework can yield compounds with improved antiparasitic properties .

Case Study: Antiparasitic Efficacy

In a comparative study of various benzotriazole derivatives against Trypanosoma cruzi, it was found that N-benzenesulfonylbenzotriazole exhibited a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms, demonstrating over 95% lethality at specific concentrations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. These studies typically involve human cell lines, such as MRC-5 fibroblasts, to assess potential adverse effects. The results indicate that while some derivatives exhibit significant biological activity, they also show varying degrees of cytotoxicity, necessitating careful evaluation for therapeutic applications .

Table 2: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzotriazole | MRC-5 | >50 |

| N-benzenesulfonylbenzotriazole | MRC-5 | <10 |

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-yl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRLHOWDOGFXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392520 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305851-04-1 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.